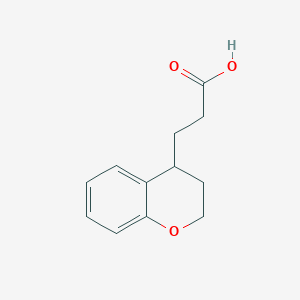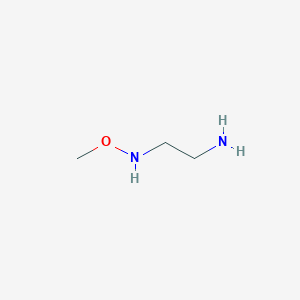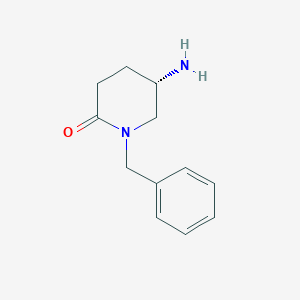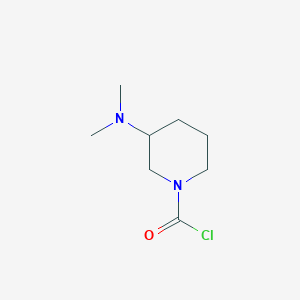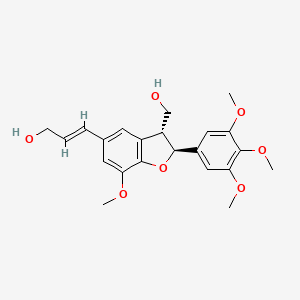
(3S)-3-Formamido-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Formamido-4-methylpentanoic acid is an organic compound that belongs to the class of amino acid derivatives It is a leucine derivative, which means it is structurally related to the essential amino acid leucine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Formamido-4-methylpentanoic acid typically involves the formylation of leucine. One common method is the reaction of leucine with formic acid and a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The purification steps may include large-scale chromatography and crystallization techniques to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(3S)-3-Formamido-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the formamido group to an amine.
Substitution: The formamido group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted amino acid derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (3S)-3-Formamido-4-methylpentanoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of peptides and other amino acid derivatives.
Biology
In biological research, this compound is studied for its role in protein synthesis and metabolism. It is used in experiments to understand the biochemical pathways involving leucine and its derivatives.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of metabolic disorders and muscle-wasting diseases.
Industry
In the industrial sector, this compound is used in the production of dietary supplements and ergogenic aids. It is recognized for its potential benefits in enhancing physical performance and muscle recovery.
作用機序
The mechanism of action of (3S)-3-Formamido-4-methylpentanoic acid involves its interaction with various molecular targets and pathways. As a leucine derivative, it can influence protein synthesis by activating the mammalian target of rapamycin (mTOR) pathway. This activation leads to increased protein synthesis and muscle growth. Additionally, it may modulate the activity of enzymes involved in amino acid metabolism.
類似化合物との比較
Similar Compounds
Leucine: The parent amino acid from which (3S)-3-Formamido-4-methylpentanoic acid is derived.
Isoleucine: Another branched-chain amino acid with similar metabolic functions.
Valine: A branched-chain amino acid that shares structural similarities with leucine and isoleucine.
Uniqueness
This compound is unique due to its formamido group, which imparts distinct chemical properties and reactivity compared to its parent compound leucine. This modification allows it to participate in different chemical reactions and potentially offers unique biological activities.
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
(3S)-3-formamido-4-methylpentanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-5(2)6(8-4-9)3-7(10)11/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 |
InChIキー |
FGHDKKGSFZILPH-LURJTMIESA-N |
異性体SMILES |
CC(C)[C@H](CC(=O)O)NC=O |
正規SMILES |
CC(C)C(CC(=O)O)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


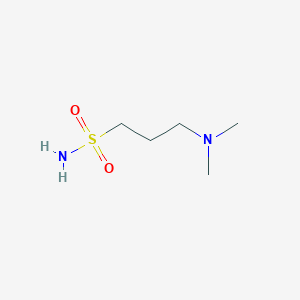
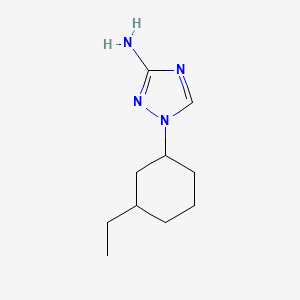
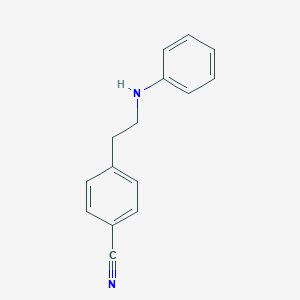

![2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13062937.png)

![7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13062949.png)
